molecular formula C6H2BrClFN3 B13897937 6-Bromo-2-chloro-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine

6-Bromo-2-chloro-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13897937
M. Wt: 250.45 g/mol
InChI Key: HPYGBKGGVRKQRI-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a triazolopyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach is the cyclization of 2-aminopyridines with nitriles in the presence of a heterogeneous catalyst like CuOx-ZnO/Al2O3-TiO2 .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The triazolopyridine ring system can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce various oxidized or reduced forms of the compound.

Scientific Research Applications

6-Bromo-2-chloro-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Bromo-2-chloro-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine include:

Uniqueness

The uniqueness of this compound lies in its specific combination of halogen atoms and the triazolopyridine ring system

Properties

Molecular Formula

C6H2BrClFN3

Molecular Weight

250.45 g/mol

IUPAC Name

6-bromo-2-chloro-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C6H2BrClFN3/c7-3-2-12-5(1-4(3)9)10-6(8)11-12/h1-2H

InChI Key

HPYGBKGGVRKQRI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN2C1=NC(=N2)Cl)Br)F

Origin of Product

United States

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